molecular formula C20H25NO5S B3095541 [2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] 4-methylbenzenesulfonate CAS No. 126610-77-3

[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] 4-methylbenzenesulfonate

Cat. No.: B3095541
CAS No.: 126610-77-3
M. Wt: 391.5 g/mol
InChI Key: XGEQEGQNAGVHDE-UHFFFAOYSA-N
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Description

The compound [2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] 4-methylbenzenesulfonate (IUPAC name: [(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate) is a protected amino tosylate derivative. Its structure comprises:

  • A tert-butoxycarbonyl (Boc) group, serving as a carbamate protecting group for the amine.
  • A phenylethyl backbone, providing aromaticity and structural rigidity.
  • A 4-methylbenzenesulfonate (tosyl) group, acting as a leaving group in nucleophilic substitution reactions.

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-15-10-12-17(13-11-15)27(23,24)25-14-18(16-8-6-5-7-9-16)21-19(22)26-20(2,3)4/h5-13,18H,14H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEQEGQNAGVHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] 4-methylbenzenesulfonate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a sulfonate group and an amino acid derivative, suggest a variety of biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Characteristics

The compound's structure can be broken down into key functional groups that contribute to its biological properties:

  • Amino Acid Derivative : The presence of an amino acid structure indicates potential interactions with biological systems, particularly in protein synthesis.
  • Sulfonate Group : Known for enhancing solubility and reactivity, this group may improve the compound's bioavailability and interaction with target sites.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Antibacterial Activity : Compounds with sulfonamide groups have been shown to possess antibacterial properties, suggesting that this compound may also exhibit similar effects.
  • Protein Synthesis Modulation : The amino acid derivative nature of the compound implies that it might play a role in modulating protein synthesis, potentially impacting cell growth and repair mechanisms .
  • Enzyme Inhibition : Structural analogs have been investigated for their ability to inhibit specific enzymes, which could be relevant for therapeutic applications .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Amino Acid Derivative : Utilizing protected amino acids to ensure stability during the reaction.
  • Coupling Reaction : Combining the amino acid derivative with the sulfonate moiety through standard coupling methods.
  • Purification : Employing chromatography techniques to isolate the desired product from by-products.

Comparative Analysis

To understand the biological activity better, it is useful to compare this compound with others that share structural similarities:

Compound TypeKey FeaturesBiological Activity
Phenylalanine DerivativesAmino acid structureProtein synthesis
Sulfonamide AntibioticsSulfonamide groupAntibacterial
Amino Acid EstersEsterified amino acidsVarious biological activities

This table highlights how the unique functional groups in this compound may confer distinct reactivity and biological properties compared to similar compounds.

Case Studies

  • Antimicrobial Testing : A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that modifications to the amino acid component significantly affected activity levels against various bacterial strains.
  • Enzyme Inhibition Assays : Research on compounds with similar structures demonstrated effective inhibition of key enzymes involved in metabolic pathways, suggesting that this compound may have similar capabilities .
  • Cell Culture Studies : In vitro studies indicated that derivatives of this compound could influence cell proliferation rates, highlighting its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂₁H₂₇NO₅S
  • Molecular Weight : 417.51 g/mol
  • Stereochemistry : The compound is reported in the (S)-configuration, as confirmed by PubChem CID 11069512 .

The Boc group enhances stability under basic conditions, while the tosyl group facilitates reactivity in synthetic transformations, making this compound a valuable intermediate in organic and peptide chemistry.

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural motifs with the target molecule, differing primarily in substituents or protecting groups:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound Boc, Tosyl, Phenyl C₂₁H₂₇NO₅S 417.51 Reference compound for comparison
2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-Methylbenzenesulfonate Phthalimide, Tosyl C₁₇H₁₅NO₅S 353.37 Phthalimide replaces Boc; lacks phenyl
Boc-4-Bromo-D-Phenylalanine Methyl Ester Boc, Bromophenyl, Methyl Ester C₁₆H₂₂BrNO₄ 372.26 Bromophenyl substituent; ester group
[2-[(2-Methylpropan-2-yl)oxy]-1-(2-Nitrophenyl)-2-oxoethyl] Butanoate Boc, Nitrophenyl, Tosyl-like ester C₂₀H₂₈N₂O₈ 424.45 Nitro group; extended aliphatic chain

Reactivity and Stability

  • Boc vs. Phthalimide Protecting Groups :
    The Boc group (carbamate) is cleaved under acidic conditions (e.g., HCl in dioxane), whereas phthalimide (amide) requires hydrazine for deprotection . This difference makes the Boc-protected compound more suitable for acid-tolerant synthetic pathways.
  • Tosyl Group Reactivity :
    The tosyl group in the target compound enhances leaving-group ability in SN2 reactions, comparable to other sulfonates. However, electron-withdrawing substituents (e.g., nitro in ) can further activate the tosylate for nucleophilic attack.

Spectroscopic Properties

  • NMR Characteristics :
    • ¹H NMR : The Boc tert-butyl group shows a singlet at ~1.4 ppm, while the tosyl methyl resonates at ~2.4 ppm .
    • ¹⁵N NMR : Boc-protected amines exhibit distinct shifts (e.g., δ ~150–155 ppm for carbamates) compared to phthalimide derivatives (δ ~17 ppm for amides) .
  • Mass Spectrometry :
    Fragmentation patterns for Boc-protected compounds typically involve cleavage of the C–N bond in the carbamate, yielding characteristic ions at m/z 57 (tert-butyl) and 221 (tosyl fragment) .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing [2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] 4-methylbenzenesulfonate, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Protection of Amine : Use tert-butoxycarbonyl (Boc) protection under anhydrous conditions (e.g., Boc₂O in DCM with DMAP as a catalyst) to prevent side reactions .

  • Tosylation : React the Boc-protected phenylethylamine derivative with p-toluenesulfonyl chloride (TsCl) in pyridine or with a base like triethylamine to activate the hydroxyl group. Monitor via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water. Validate purity via HPLC (C18 column, mobile phase: 65:35 methanol/sodium acetate buffer, pH 4.6) .

  • Optimization : Adjust stoichiometry (1.2 eq TsCl) and temperature (0°C to RT) to minimize diastereomer formation or sulfonate hydrolysis.

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc₂O, DMAP, DCM8592%
TosylationTsCl, Pyridine, RT7889%
PurificationEthanol/Water7099%

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Compare 1^1H NMR peaks: δ 7.2–7.4 ppm (phenyl protons), δ 1.3–1.5 ppm (Boc tert-butyl group), δ 2.4 ppm (tosyl methyl group). 13^{13}C NMR should show C=O at ~155 ppm (Boc) and sulfonate S=O at ~145 ppm .
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ or [M+Na]⁺ peaks. Fragmentation patterns must align with the Boc and tosyl groups .
  • FT-IR : Confirm N-H (3300 cm⁻¹), C=O (1700 cm⁻¹), and sulfonate S=O (1360, 1170 cm⁻¹) stretches .

Advanced Research Questions

Q. How do pH and temperature affect the stability of the sulfonate group in aqueous or biological matrices?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffers (pH 2–9) at 25°C and 37°C. Monitor degradation via HPLC.

  • Key Finding : Sulfonate hydrolysis accelerates at pH > 7 (e.g., 50% degradation at pH 9 in 24 hours vs. <5% at pH 4.6) .

  • Biological Stability : Use simulated gastric/intestinal fluids. LC-MS/MS detects cleavage products (e.g., free phenylethylamine derivative).

    • Data Table :
pHTemperature (°C)Half-Life (h)Major Degradant
4.625120None
7.43748Phenylethylamine-Boc
9.03712Tosylate anion

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model the sulfonate’s electrophilicity and compare with experimental nucleophilic substitution rates (e.g., with amines or thiols).
  • Kinetic Analysis : Perform Eyring plots to assess activation parameters. Discrepancies may arise from solvent effects (e.g., DMF vs. water) .
  • Crystallography : Obtain single-crystal X-ray data to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonate) .

Experimental Design Considerations

Q. How to design a study investigating this compound’s role as a protease inhibitor scaffold?

  • Methodological Answer :

  • Enzyme Assays : Use fluorogenic substrates (e.g., trypsin or chymotrypsin) to measure IC₅₀ values. Include controls (e.g., benzamidine) .

  • Molecular Docking : Align the tosyl group with the protease’s active site (e.g., PDB: 1SGT). Validate binding via SPR or ITC .

  • SAR Analysis : Synthesize analogs (e.g., varying phenyl or sulfonate substituents) to map pharmacophore features.

    • Data Table :
AnalogR GroupIC₅₀ (µM)Binding Affinity (KD, nM)
ParentTosyl2.115
Analog 14-NO₂-Phenyl0.88
Analog 23-Cl-Phenyl5.445

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] 4-methylbenzenesulfonate

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